3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde
Overview
Description
3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde is a useful research compound. Its molecular formula is C18H12ClNO and its molecular weight is 293.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques : One study focused on the microwave-assisted preparation of 3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde, achieving a yield of about 87% (Shu, 2010). Another study presented an iron-catalyzed green synthesis of this compound, highlighting its practical potential demonstrated by gram-scale synthesis (Liu et al., 2014).
Pharmaceutical Applications : The compound has been identified as an intermediate in the synthesis of Montelukast, a leukotriene antagonist used in the treatment of asthma (He et al., 2012). Additionally, it's part of a series of styrylquinoline compounds developed as high-affinity leukotriene D4 receptor antagonists (Zamboni et al., 1992).
Analytical Chemistry : The compound has been used as a fluorogenic labeling reagent in HPLC for the determination of chlorophenols in pharmaceuticals (Gatti et al., 1997). Another study synthesized and characterized 3-Benzoyl-2-quinolinecarboxaldehyde, a related compound, for use as a pre-column fluorogenic reagent for ultra-high sensitivity determination of primary amines (Beale et al., 1989).
Material Science : A study reported on the synthesis and optical properties of aluminum and zinc quinolates with a styryl substituent in the 2-position, highlighting improved thermal stability and processability (Barberis & Mikroyannidis, 2006).
Catalysis : Research on carbonylation of hydrocarbons catalyzed by RhCl(CO)(PMe3)2 under irradiation noted the conversion of benzene to benzaldehydes, including derivatives of the compound (Sakakura et al., 1990).
properties
IUPAC Name |
3-[2-(7-chloroquinolin-2-yl)ethenyl]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO/c19-16-7-5-15-6-9-17(20-18(15)11-16)8-4-13-2-1-3-14(10-13)12-21/h1-12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRDWIOIDMLMNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50923472 | |
Record name | 3-[2-(7-Chloroquinolin-2-yl)ethenyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50923472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde | |
CAS RN |
115104-40-0, 120578-03-2 | |
Record name | 3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115104-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-(7-Chloroquinolin-2-yl)ethenyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50923472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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